
mp-dLAE-PABC-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mp-dLAE-PABC-MMAE is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is an agent-linker conjugate that incorporates the potent tubulin inhibitor Monomethyl auristatin E. This compound is utilized to deliver targeted cytotoxic treatment, particularly in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mp-dLAE-PABC-MMAE involves the conjugation of Monomethyl auristatin E with a linker that includes a dipeptide motif designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The Val-Cit-PABC linker technology is commonly used in this process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the linker and its subsequent conjugation with Monomethyl auristatin E under controlled conditions .
化学反应分析
Types of Reactions: mp-dLAE-PABC-MMAE undergoes various chemical reactions, including cleavage by extracellular enzymes, such as elastase, which leads to the release of the cytotoxic payload . The compound is designed to be stable in circulation and to release the payload upon internalization and lysosomal degradation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Monomethyl auristatin E, the Val-Cit-PABC linker, and various solvents and catalysts to facilitate the conjugation process .
Major Products Formed: The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent Monomethyl auristatin E via the PABC linker .
科学研究应用
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of mp-dLAE-PABC-MMAE in various contexts:
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that ADCs utilizing this compound exhibited significant cytotoxic effects on multiple cancer cell lines, including SKBR3 and HEK293. In vitro studies reported IC50 values indicating potent anti-tumor activity at low concentrations .
- Clinical Trials : ADCs incorporating MMAE have been evaluated in clinical settings. For instance, brentuximab vedotin, an ADC containing MMAE, has received FDA approval for treating CD30-positive lymphomas. This underscores the potential for this compound-based ADCs to achieve similar clinical success .
Comparative Analysis of Linkers in ADCs
The choice of linker is crucial for the efficacy and safety profile of ADCs. Below is a comparative table illustrating different types of linkers used in ADCs:
Linker Type | Characteristics | Example Payload | Stability |
---|---|---|---|
Cleavable Linkers | Release payload upon internalization | Monomethyl auristatin E | Moderate to High |
Non-Cleavable Linkers | Payload released via enzymatic degradation | Various cytotoxic agents | High |
This compound | Specific for MMAE; enhances targeting | Monomethyl auristatin E | High |
作用机制
The mechanism of action of mp-dLAE-PABC-MMAE involves the targeted delivery of Monomethyl auristatin E to cancer cells. The compound is internalized by the cancer cells, where the PABC linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent . Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
相似化合物的比较
mp-dLAE-PABC-MMAE is unique in its use of the Val-Cit-PABC linker technology, which provides stability in circulation and efficient release of the cytotoxic payload upon internalization . Similar compounds include other antibody-drug conjugates that use different linkers and cytotoxic agents, such as vedotin, which is used in clinically tested ADCs like Polivy, Adcetris, and Padcev . These compounds also target cancer cells but may differ in their stability, efficacy, and toxicity profiles .
生物活性
mp-dLAE-PABC-MMAE is a sophisticated agent-linker conjugate designed for use in antibody-drug conjugates (ADCs). It incorporates the potent tubulin inhibitor Monomethyl auristatin E (MMAE), which is known for its cytotoxic properties, making it effective in targeted cancer therapies. This compound enables the selective delivery of MMAE to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Molecular Details
- Molecular Weight : 1331.59 g/mol
- Chemical Formula : C68H102N10O17
- CAS Number : 2625616-44-4
Structural Features
The compound consists of:
- A PABC linker , which facilitates the release of MMAE upon internalization by target cells.
- The dLAE moiety , which enhances the stability and solubility of the conjugate.
Property | Value |
---|---|
Molecular Weight | 1331.59 g/mol |
Formula | C68H102N10O17 |
CAS Number | 2625616-44-4 |
Storage Conditions | Shipping with blue ice |
This compound operates through a tripartite mechanism typical of ADCs:
- Targeting : The antibody component binds specifically to antigens overexpressed on cancer cells.
- Internalization : The ADC is internalized into the target cell via receptor-mediated endocytosis.
- Payload Release : The PABC linker is cleaved within lysosomes, releasing MMAE, which disrupts microtubule dynamics, leading to apoptosis in cancer cells .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significantly enhanced anti-tumoral effects compared to free MMAE. For example, a study reported a four-fold increase in potency against various cancer cell lines when using this conjugate .
Table 2: Potency Comparison of this compound vs. Free MMAE
Cell Line | IC50 (this compound) | IC50 (Free MMAE) |
---|---|---|
U87MG (Glioblastoma) | Low nanomolar | High nanomolar |
SK-MEL-28 (Melanoma) | Low nanomolar | High nanomolar |
SK-OV-3 (Ovarian) | Low nanomolar | High nanomolar |
Case Studies
- Case Study on Glioblastoma :
-
Clinical Implications :
- The ability of this compound to selectively target cancer cells while sparing normal tissues has significant implications for reducing side effects associated with traditional chemotherapy.
属性
分子式 |
C68H102N10O17 |
---|---|
分子量 |
1331.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1 |
InChI 键 |
BIASWKCAJQBPJZ-GZPSSCKOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。